
3-(oxane-4-sulfonyl)azetidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Oxane-4-sulfonyl)azetidine hydrochloride, also known as oxasulfazetidine HCl, is an organic compound that has been studied for its potential applications in scientific research. This compound is a derivative of azetidine, a cyclic amine containing three carbon atoms, and is composed of two sulfur atoms and one chlorine atom. This compound is used in the synthesis of various molecules and has been studied for its potential applications in biochemical and physiological research. In
科学的研究の応用
3-(Oxane-4-sulfonyl)azetidine hydrochloride has been studied for its potential applications in scientific research. This compound has been used in the synthesis of various molecules, including peptides, nucleosides, and amino acids. It has also been used in the synthesis of various drugs and pharmaceuticals, such as anti-inflammatory agents and antifungal agents. Additionally, this compound has been studied for its potential applications in biochemical and physiological research, as it has been found to have a number of biochemical and physiological effects.
作用機序
The mechanism of action of 3-(oxane-4-sulfonyl)azetidine hydrochloride is not yet fully understood. However, it is believed that this compound may act as a proton donor, as it has been found to interact with a variety of biological molecules. Additionally, this compound has been found to interact with proteins and enzymes, suggesting that it may be involved in the regulation of various biochemical and physiological processes.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. This compound has been found to interact with a variety of proteins and enzymes, suggesting that it may be involved in the regulation of various biochemical and physiological processes. Additionally, this compound has been found to have anti-inflammatory and antifungal properties, suggesting that it may be useful in the treatment of certain diseases and conditions.
実験室実験の利点と制限
3-(Oxane-4-sulfonyl)azetidine hydrochloride has a number of advantages and limitations for lab experiments. This compound is relatively easy to synthesize and is relatively stable, making it suitable for use in various laboratory experiments. Additionally, this compound has been found to have a number of biochemical and physiological effects, making it useful for studying various biochemical and physiological processes. However, this compound is relatively expensive and is not widely available, making it difficult to obtain for laboratory experiments.
将来の方向性
The future directions of 3-(oxane-4-sulfonyl)azetidine hydrochloride are numerous. This compound has already been studied for its potential applications in scientific research and its potential applications in the synthesis of various molecules. Additionally, this compound may be further studied for its potential therapeutic applications, as it has been found to have anti-inflammatory and antifungal properties. Additionally, this compound may be further studied for its potential applications in biochemical and physiological research, as it has been found to interact with a variety of proteins and enzymes. Finally, this compound may be studied for its potential applications in drug development, as it may be useful in the synthesis of various drugs and pharmaceuticals.
合成法
3-(Oxane-4-sulfonyl)azetidine hydrochloride is synthesized through a two-step process involving the reaction of 4-chloro-3-sulfonylazetidine with hydrochloric acid. The first step involves the reaction of 4-chloro-3-sulfonylazetidine with hydrochloric acid to form the intermediate compound 4-chloro-3-sulfonylazetidine hydrochloride. This intermediate compound then undergoes a dehydration reaction with acetic anhydride to form the final product, this compound.
特性
IUPAC Name |
3-(oxan-4-ylsulfonyl)azetidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S.ClH/c10-13(11,8-5-9-6-8)7-1-3-12-4-2-7;/h7-9H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFZXDUURFSSQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1S(=O)(=O)C2CNC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.74 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-{2-[(azetidin-3-yl)formamido]ethyl}carbamate hydrochloride](/img/structure/B6609068.png)
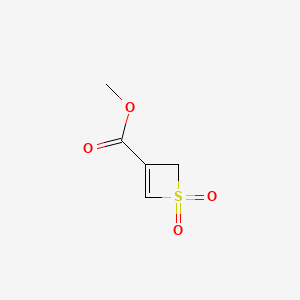

![rac-(2R,5S)-6-azaspiro[4.5]decan-2-ol hydrochloride](/img/structure/B6609100.png)
![2-{[6-(trifluoromethyl)pyridin-3-yl]oxy}ethan-1-amine hydrochloride](/img/structure/B6609104.png)
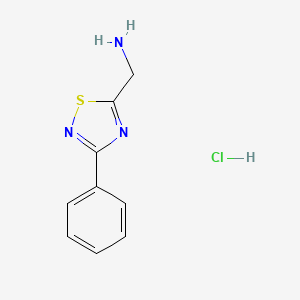
![rac-2-[(3R,4R)-4-methyl-1-(propane-2-sulfonyl)pyrrolidin-3-yl]ethan-1-amine hydrochloride, trans](/img/structure/B6609119.png)
![{3-[(6-chloropyrazin-2-yl)oxy]propyl}dimethylamine hydrochloride](/img/structure/B6609125.png)
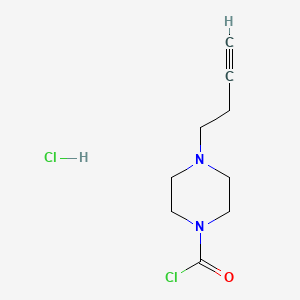
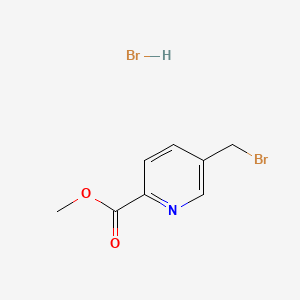
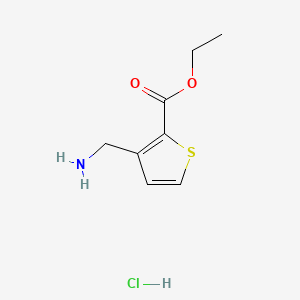
![rac-sodium (2R,5S)-5-[(3,5-dichlorophenyl)carbamoyl]oxolane-2-carboxylate, cis](/img/structure/B6609147.png)

